molecular formula C13H15Cl3O B8547049 1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene CAS No. 88977-57-5

1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene

Cat. No. B8547049
M. Wt: 293.6 g/mol
InChI Key: ZIUZMUXWOZDVQO-UHFFFAOYSA-N
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Patent
US04495370

Procedure details

128 g (1 mol) of 4-chlorophenol, 201 g (1 mol) of 1,1,5-trichloro-3,3-dimethyl-1-pentene (II) and 138 g (1 mol) of potassium carbonate in 1 liter of diethylene glycol dimethyl ether are heated under reflux for 10 hours. The mixture is then diluted with methylene chloride and extracted by shaking several times with water. The organic phase is freed of solvent on a rotary evaporator and then distilled at a boiling point of 135°-140° C./0.1 mbar. 252 g (0.86 mol, which is 86% of theory) of 5-(4-chlorophenoxy)-1,1-dichloro-3,3-dimethyl-1-pentene are obtained.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
201 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]([Cl:18])=[CH:11][C:12]([CH3:17])([CH3:16])[CH2:13][CH2:14]Cl.C(=O)([O-])[O-].[K+].[K+]>COCCOCCOC.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:14][CH2:13][C:12]([CH3:17])([CH3:16])[CH:11]=[C:10]([Cl:18])[Cl:9])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
201 g
Type
reactant
Smiles
ClC(=CC(CCCl)(C)C)Cl
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by shaking several times with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The organic phase is freed of solvent on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled at a boiling point of 135°-140° C./0.1 mbar

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCC(C=C(Cl)Cl)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.86 mol
AMOUNT: MASS 252 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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